molecular formula C18H21N5O B5043688 (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5043688
M. Wt: 323.4 g/mol
InChI Key: TXENXVNEXCXPLH-ZVZYQTTQSA-N
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Description

(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their incorporation into the diazatricyclic core. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored, particularly if it exhibits activity against specific biological targets or pathways.

Industry

Industrially, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one apart is its unique tricyclic structure, which may confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide.

Properties

IUPAC Name

(1S,5S,7S)-7-(1H-pyrazol-5-yl)-3-(pyridin-3-ylmethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-17-18-5-2-8-23(18)16(15-4-7-20-21-15)9-14(18)12-22(17)11-13-3-1-6-19-10-13/h1,3-4,6-7,10,14,16H,2,5,8-9,11-12H2,(H,20,21)/t14-,16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXENXVNEXCXPLH-ZVZYQTTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C(CC(N2C1)C4=CC=NN4)CN(C3=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@@H](C[C@H](N2C1)C4=CC=NN4)CN(C3=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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